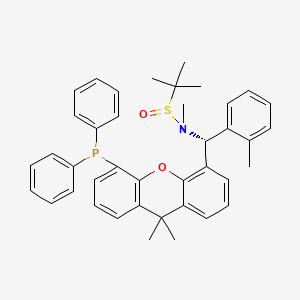
(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a diphenylphosphanyl group, a xanthene core, and a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves several steps, including the formation of the xanthene core, the introduction of the diphenylphosphanyl group, and the attachment of the sulfinamide moiety. Common synthetic methods include:
Formation of the Xanthene Core: This step often involves the condensation of appropriate aromatic aldehydes with phenols under acidic conditions to form the xanthene scaffold.
Introduction of the Diphenylphosphanyl Group: This can be achieved through a palladium-catalyzed coupling reaction, such as the Suzuki or Negishi coupling, using diphenylphosphine as a reagent.
Attachment of the Sulfinamide Moiety: This step typically involves the reaction of the xanthene-diphenylphosphanyl intermediate with a sulfinamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the sulfinamide moiety can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical transformations makes it a versatile building block for material science applications.
Wirkmechanismus
The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as metal ions and enzymes. The diphenylphosphanyl group can coordinate to metal centers, facilitating catalytic reactions. The sulfinamide moiety can interact with biological targets, potentially inhibiting enzyme activity or modulating protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(m-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The ortho-tolyl group can influence the steric and electronic properties of the compound, affecting its interactions with molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C40H42NO2PS |
|---|---|
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H42NO2PS/c1-28-18-14-15-23-31(28)36(41(7)45(42)39(2,3)4)32-24-16-25-33-37(32)43-38-34(40(33,5)6)26-17-27-35(38)44(29-19-10-8-11-20-29)30-21-12-9-13-22-30/h8-27,36H,1-7H3/t36-,45?/m1/s1 |
InChI-Schlüssel |
QNTFTQVQWIVMLY-LUKFXZHXSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N(C)S(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)N(C)S(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
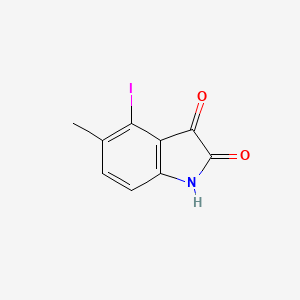
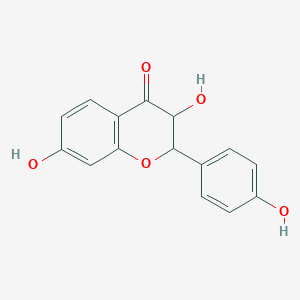
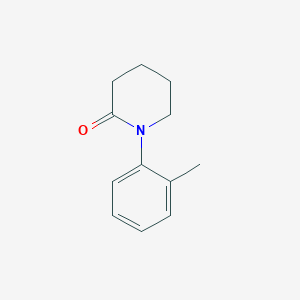
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
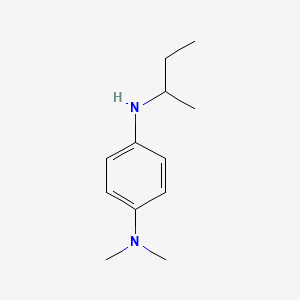
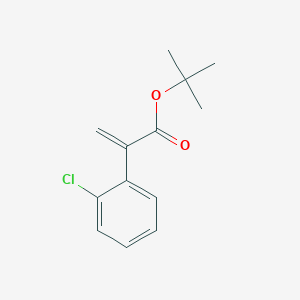

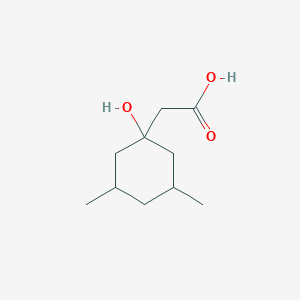
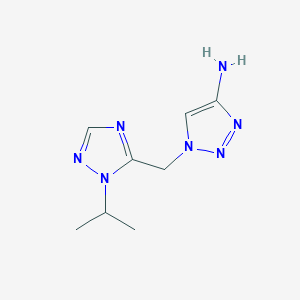
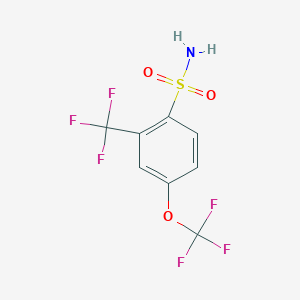
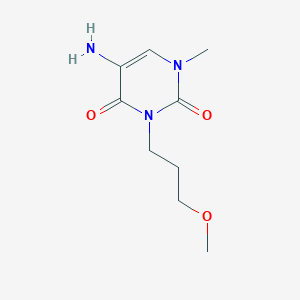
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
